4-bromo-N-(3,5-dichlorophenyl)benzamide
Description
Thematic Significance of Benzamide (B126) Derivatives in Chemical Biology and Material Science
In the realm of chemical biology and medicinal chemistry, the benzamide scaffold is of paramount importance. Benzamide derivatives are recognized as bioactive skeletons, with various analogues exhibiting a wide range of potent pharmaceutical activities. nih.gov They have been successfully developed as antitumor, antibacterial, and anti-Alzheimer's agents. nih.gov For instance, certain N-substituted benzamides have been investigated as histone deacetylase inhibitors (HDACIs), which play a significant role in cancer treatment. nih.gov The structural versatility of benzamides allows for fine-tuning of their biological activity through systematic modification of substituents, enabling researchers to optimize efficacy and selectivity for specific biological targets.
Beyond pharmaceuticals, benzamide derivatives are also gaining traction in material science. The presence of the amide linkage allows for the formation of strong intermolecular hydrogen bonds, which can direct the self-assembly of molecules into well-ordered supramolecular structures such as chains, sheets, and three-dimensional networks. nih.gov This property is exploited in the development of novel functional materials, including liquid crystals, gels, and polymers with tailored thermal and mechanical properties. The ability to form predictable, stable architectures makes benzamides attractive candidates for applications in crystal engineering and the design of advanced organic materials.
Contextual Overview of Halogenated Aryl Amides as Privileged Research Scaffolds
The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the aryl rings of amide compounds creates a class known as halogenated aryl amides. These compounds are considered "privileged research scaffolds" because halogenation can profoundly and predictably alter a molecule's physicochemical properties. Halogen atoms can influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets through steric and electronic effects.
For example, bromine and chlorine atoms are highly electronegative and can modulate the electronic distribution within the aromatic ring, affecting reactivity and intermolecular interactions. The presence of multiple halogen substituents, as seen in dichlorophenyl moieties, can further enhance these effects and provide steric bulk that can enforce specific molecular conformations. nih.gov In drug discovery, this is often used to improve a compound's pharmacokinetic profile. In materials science, halogen bonding—a noncovalent interaction involving a halogen atom—can serve as an additional tool for controlling the assembly of molecules in the solid state.
Research Landscape of 4-bromo-N-(3,5-dichlorophenyl)benzamide and Structural Analogues
Direct and extensive research specifically documenting the synthesis, properties, and applications of this compound is limited in publicly accessible scientific literature. However, the compound's structure can be broken down into its constituent parts—a 4-bromobenzoyl group and a 3,5-dichloroaniline (B42879) group—both of which are common in chemical synthesis. A logical and standard method for its preparation would involve the acylation of 3,5-dichloroaniline with 4-bromobenzoyl chloride. This is a widely used and effective method for forming the amide bond in related structures. nih.govnanobioletters.comresearchgate.net
Given the scarcity of data on the target compound, its research landscape is best understood by examining its close structural analogues. These related molecules provide significant insight into the expected chemical and physical properties of this compound. Key analogues include those with variations in the halogen substitution pattern.
For instance, the crystal structure of N-(3,5-dichlorophenyl)benzamide , which lacks the bromine atom, has been studied. nih.gov In this analogue, the molecule adopts a conformation where the amide group and the two phenyl rings are not coplanar; the dihedral angle between the benzoyl and aniline (B41778) rings is 58.3°. nih.gov The molecules in the crystal are linked by N—H⋯O hydrogen bonds, forming infinite chains. nih.gov This foundational data suggests a similar non-planar geometry and hydrogen-bonding capability for this compound.
Other related compounds, such as N-(dichlorophenyl)benzamides with different chlorine positions (e.g., 2,4-dichloro and 3,4-dichloro), have been the subject of computational and synthetic studies, highlighting the interest in this class of molecules for their potential biological activities and use in materials. researchgate.netorientjchem.org The study of analogues like 4-bromo-N-phenylbenzamide also provides valuable crystallographic and synthetic information. nih.gov
The table below summarizes key information for selected structural analogues, providing a comparative basis for understanding the properties of this compound.
Interactive Data Table of Structural Analogues
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Research Finding |
| N-(3,5-Dichlorophenyl)benzamide | C₁₃H₉Cl₂NO | 266.12 | Crystal structure determined; molecules form hydrogen-bonded chains. nih.gov |
| 4-Bromo-N-phenylbenzamide | C₁₃H₁₀BrNO | 276.13 | Synthesis reported via reaction of 4-bromobenzoyl chloride and aniline; crystal structure shows a twisted conformation. nih.gov |
| 4-Bromobenzamide | C₇H₆BrNO | 200.03 | A fundamental building block used in various synthetic applications. nih.gov |
| 4-bromo-N-(2,5-dichlorophenyl)benzamide | C₁₃H₈BrCl₂NO | 345.02 | Listed as a chemical product, indicating its synthesis is established. chemsrc.com |
| 4-bromo-N-(2-nitrophenyl)benzamide | C₁₃H₉BrN₂O₃ | 321.13 | Synthesis and crystal structure reported; molecules linked by weak C-H···O interactions and Br···Br contacts. researchgate.net |
Structure
3D Structure
Properties
Molecular Formula |
C13H8BrCl2NO |
|---|---|
Molecular Weight |
345 g/mol |
IUPAC Name |
4-bromo-N-(3,5-dichlorophenyl)benzamide |
InChI |
InChI=1S/C13H8BrCl2NO/c14-9-3-1-8(2-4-9)13(18)17-12-6-10(15)5-11(16)7-12/h1-7H,(H,17,18) |
InChI Key |
HCNMTWBSNDOXEM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=CC(=C2)Cl)Cl)Br |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=CC(=C2)Cl)Cl)Br |
Origin of Product |
United States |
Synthetic Methodologies for 4 Bromo N 3,5 Dichlorophenyl Benzamide and Its Analogues
Established Organic Synthesis Routes for Benzamide (B126) Scaffolds
Traditional methods for benzamide synthesis are well-documented and widely practiced due to their reliability and predictability. These routes primarily involve direct amidation reactions and the careful synthesis of the required starting materials.
The most direct and common method for synthesizing 4-bromo-N-(3,5-dichlorophenyl)benzamide is the reaction between 4-bromobenzoic acid and 3,5-dichloroaniline (B42879). This transformation, however, does not typically proceed without assistance. Direct heating of a carboxylic acid and an amine can form a stable ammonium (B1175870) carboxylate salt, which requires very high temperatures to dehydrate to an amide, often leading to side reactions and low yields.
To overcome this, a variety of coupling reagents have been developed to "activate" the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common strategies include:
Conversion to Acyl Halides: A classic approach involves converting 4-bromobenzoic acid to its more reactive acyl chloride derivative, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-bromobenzoyl chloride then readily reacts with 3,5-dichloroaniline, usually in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct. semanticscholar.org
Carbodiimide Coupling: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used for direct amidation. These compounds react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily displaced by the amine.
Phosphonium and Uronium-based Reagents: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) or HATU are highly efficient for forming amide bonds, especially in cases of sterically hindered or poorly reactive starting materials.
Catalytic Direct Amidation: Boric acid has been identified as a green and effective catalyst for the direct amidation of carboxylic acids and amines. sciepub.comwalisongo.ac.id This method often involves heating the reactants with a catalytic amount of boric acid in a solvent that allows for the azeotropic removal of water, driving the reaction to completion. sciepub.com
A general scheme for these coupling reactions is presented below:
Scheme 1: General representation of coupling-reagent-mediated amidation between 4-bromobenzoic acid and 3,5-dichloroaniline.
The availability and synthesis of the starting materials, 4-bromobenzoic acid and 3,5-dichloroaniline, are critical.
4-bromobenzoic acid is commercially available but can also be synthesized through several established methods:
Oxidation of p-Bromotoluene: A common and high-yielding method involves the liquid-phase oxidation of p-bromotoluene. google.comprepchem.com This reaction is often catalyzed by a mixture of cobalt and manganese salts in the presence of a bromide source, using oxygen or air as the oxidant. google.com Yields can be as high as 98% with product purity exceeding 99%. google.com
Oxidation of 4-Bromobenzyl Alcohol: Selective oxidation of 4-bromobenzyl alcohol using an oxidant like Oxone, catalyzed by 2-iodoxy-5-methylbenzenesulfonic acid (IBS), can produce 4-bromobenzoic acid in high yield (86-90%). orgsyn.org
From p-Toluidine (B81030): A multi-step synthesis starting from p-toluidine via diazotization, Sandmeyer reaction to introduce the bromine, and subsequent oxidation of the methyl group.
3,5-dichloroaniline can be prepared through various routes:
Reduction of 3,5-Dichloronitrobenzene: The most direct route is the hydrogenation of 3,5-dichloronitrobenzene. wikipedia.org
Dechlorination of Tetrachloroaniline: A high-pressure (200 atm H₂) and high-temperature (250 °C) catalytic dechlorination of 2,3,5,6-tetrachloroaniline (B43135) using a palladium on charcoal catalyst can yield 3,5-dichloroaniline. prepchem.com
Multi-step Synthesis from 2,4-dichloroaniline: A process involving bromination of 2,4-dichloroaniline, followed by diazotization to remove the amino group and replace it with a hydrogen, and finally amination of the resulting 3,5-dichlorobromobenzene can be employed. google.com
Advanced and Green Chemistry Approaches in Benzamide Synthesis
In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods. These "green chemistry" approaches aim to reduce reaction times, energy consumption, and the use of hazardous materials. semanticscholar.orgchemmethod.com
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions. rasayanjournal.co.inresearchgate.net For benzamide synthesis, microwave irradiation can dramatically reduce reaction times from hours to mere minutes. rasayanjournal.co.intandfonline.com The direct coupling of a carboxylic acid and an amine can be achieved by heating the neat mixture under microwave irradiation, often without the need for a catalyst or solvent. tandfonline.com For example, the hydrolysis of benzamide, a related reaction, takes only 7 minutes under microwave conditions compared to 1 hour with conventional heating. rasayanjournal.co.inyoutube.comyoutube.com This rapid, localized heating provides a significant advantage in terms of energy efficiency and throughput, making it highly suitable for generating libraries of compounds. researchgate.net
| Method | Reaction Time | Yield | Reference |
| Conventional Heating | 10-12 hours (Toluene Oxidation) | 40% | rasayanjournal.co.in |
| Microwave Irradiation | 5 minutes (Toluene Oxidation) | 40% | rasayanjournal.co.in |
| Conventional Heating | 1 hour (Benzamide Hydrolysis) | - | rasayanjournal.co.in |
| Microwave Irradiation | 7 minutes (Benzamide Hydrolysis) | 99% | rasayanjournal.co.in |
Table 1: Comparison of conventional heating and microwave-assisted synthesis for related reactions, demonstrating significant reduction in reaction time.
The bromine atom on the this compound scaffold is a versatile chemical handle for further modification through catalytic cross-coupling reactions. The Suzuki-Miyaura cross-coupling is a particularly powerful method for forming new carbon-carbon bonds. libretexts.orgyoutube.com This palladium-catalyzed reaction couples an organohalide (in this case, the bromo-benzamide) with an organoboron compound, such as a boronic acid or boronic ester. libretexts.org
This strategy allows for the synthesis of a vast array of aryl-substituted benzamide analogues. By reacting this compound with various aryl boronic acids, the bromine atom can be replaced with different aryl or heteroaryl groups. rsc.orgnih.gov This approach is highly modular and tolerant of many functional groups, making it a cornerstone of modern drug discovery and materials science. nih.govresearchgate.net The general catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
| Coupling Partners | Catalyst System | Product | Yield | Reference |
| (S)‐4‐bromo‐N‐(1‐phenylethyl)benzamide + Aryl Boronic Acids | Pd(0) catalyst | Arylated Benzamide Analogues | 62-89% | researchgate.net |
| ortho-bromoanilines + Various Boronic Esters | CataCXium A palladacycle | ortho-substituted biaryls | Good to Excellent | rsc.orgnih.gov |
| 3-Bromobenzoic Acid + Aryl Boronic Acids | Pd catalyst in water | Biaryl Carboxylic Acids | High | rsc.org |
Table 2: Examples of Suzuki-Miyaura cross-coupling reactions used to synthesize benzamide analogues and related biaryl structures.
Strategies for Derivatization and Analog Library Generation
Creating libraries of structurally related analogues is crucial for structure-activity relationship (SAR) studies in drug development. The this compound scaffold offers several points for diversification.
Modification of the "A-ring" (from 4-bromobenzoic acid): As discussed, the bromine atom is an ideal site for diversification via Suzuki, Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions. This allows for the introduction of a wide range of substituents, including alkyl, alkenyl, alkynyl, aryl, and heteroaryl groups, enabling fine-tuning of the molecule's electronic and steric properties. researchgate.net
Modification of the "B-ring" (from 3,5-dichloroaniline): While the chlorine atoms are less reactive in standard palladium-catalyzed cross-coupling reactions than bromine, they can be substituted under more forcing conditions or with specialized catalyst systems. Alternatively, starting from a different aniline (B41778) precursor (e.g., 3,5-dibromoaniline (B181674) or 3-bromo-5-fluoroaniline) would allow for selective, stepwise functionalization of the B-ring.
Amide Bond Modification: The N-H bond of the amide can be alkylated or acylated, although this can be challenging and may require protecting group strategies. More commonly, a library of analogues is built by using a diverse set of anilines or benzoic acids in the initial coupling step. nih.govlookchemmall.com Solid-phase synthesis, where one of the precursors is attached to a resin, can facilitate the rapid production and purification of a large library of amides. researchgate.net
By combining these strategies, chemists can systematically explore the chemical space around the core this compound structure to optimize for a desired biological or material property.
Halogenation and Substituent Variation on Aromatic Rings
The structural framework of this compound allows for extensive modification of both the benzoyl (Ring A) and the N-phenyl (Ring B) moieties. These modifications are crucial for creating a library of analogues with varied electronic and steric properties.
Direct Halogenation and Use of Substituted Precursors: Variations are most straightforwardly introduced by using different substituted starting materials. For instance, a wide array of benzamide analogues can be synthesized by reacting various substituted anilines with different benzoyl chlorides. hud.ac.uk The halogenation pattern can be altered by starting with differently halogenated anilines or benzoic acids. For example, bromination of 3,5-dimethylaniline (B87155) using N-bromosuccinimide (NBS) is a known method to introduce a bromine atom onto an aniline ring.
Cross-Coupling Reactions: A more advanced strategy for substituent variation involves palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent example. nih.govlibretexts.org This reaction creates new carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. yonedalabs.comwwjmrd.com
For a compound like this compound, the bromine atom serves as a reactive handle for Suzuki-Miyaura coupling. nih.gov By reacting the bromo-benzamide with various aryl or alkyl boronic acids (or their esters), the bromine atom can be replaced with a wide range of substituents. researchgate.net This method is highly versatile, tolerating numerous functional groups and enabling the synthesis of complex biaryl structures. libretexts.orgwwjmrd.com The reactivity of the organic halide in these couplings generally follows the order: I > OTf > Br >> Cl. wwjmrd.com
| Starting Material 1 (Amine) | Starting Material 2 (Acyl Source) | Resulting Analogue Type | Method of Variation | Reference |
|---|---|---|---|---|
| 3,5-dichloroaniline | 4-bromobenzoyl chloride | Parent Compound | Acyl Halide + Amine | wikipedia.orgsigmaaldrich.com |
| Aniline | 2-fluorobenzoyl chloride | N-(phenyl)benzamide | Substituted Precursors | hud.ac.uk |
| Benzylamine | 4-fluorobenzoyl chloride | N-(benzyl)benzamide | Substituted Precursors | hud.ac.uk |
| 4-bromoaniline | Furan-2-carbonyl chloride | Furan-carboxamide | Heterocyclic Acyl Source | |
| 4-bromo-N-(aryl)benzamide | Arylboronic acid | 4-aryl-N-(aryl)benzamide | Suzuki-Miyaura Coupling | nih.gov |
Modifications of the Amide Linkage and Terminal Moieties
Beyond altering the peripheral substituents, synthetic strategies also allow for fundamental changes to the core structure, including the amide bond itself and the nature of the terminal groups.
Amide Linkage Isosteres: The amide functional group can be replaced with isosteres to modulate the compound's chemical properties. A notable example is the synthesis of acylthioureas, which are analogues of acylureas. This can be achieved by first reacting 4-bromobenzoyl chloride with a thiocyanate (B1210189) salt (e.g., potassium thiocyanate) to form an intermediate 4-bromobenzoyl isothiocyanate. This reactive intermediate can then be condensed with a primary or secondary amine to yield the corresponding N-acylthiourea derivative.
More novel approaches to amide bond formation, such as the Umpolung Amide Synthesis (UmAS), provide alternative pathways that can be applied to challenging substrates like N-aryl amides, potentially offering benefits in terms of waste reduction and prevention of side reactions like epimerization. nih.gov The concept of replacing standard chemical linkages with amide bonds is also a strategy employed in modifying complex biomolecules like RNA, highlighting the amide bond's utility as a structural mimic. nih.gov
Terminal Moiety Variation: The terminal aromatic rings can be replaced entirely with other chemical structures. For example, using furan-2-carbonyl chloride instead of a benzoyl chloride leads to the formation of furan-2-carboxamides. Similarly, the N-phenyl group can be substituted with non-aromatic groups by using different amines in the initial acylation reaction. For instance, reacting an acyl chloride with decylamine (B41302) results in an N-decyl amide, which significantly alters the lipophilicity of the molecule.
| Modification Type | Synthetic Strategy | Example Precursors | Resulting Structure | Reference |
|---|---|---|---|---|
| Amide to Acylthiourea | Condensation with Isothiocyanate | 4-bromobenzoyl chloride, KSCN, di-n-propylamine | 4-Bromo-N-(di-n-propyl-carbamothioyl)-benzamide | |
| Aromatic Ring Replacement | Use of Heterocyclic Acyl Halide | 4-bromoaniline, furan-2-carbonyl chloride | N-(4-bromophenyl)furan-2-carboxamide | |
| N-Aryl to N-Alkyl | Use of Aliphatic Amine | 4-bromomethylbenzoic acid, decylamine | N-decyl-4-(bromomethyl)benzamide | |
| Umpolung Synthesis | Reaction of α-fluoronitroalkane and N-aryl hydroxylamine | α-fluoronitroalkane, N-aryl hydroxylamine | α-chiral N-aryl amide | nih.gov |
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Impact of Halogen Substituents on Biological Potency and Selectivity
The presence and positioning of halogen atoms on the benzamide (B126) scaffold are critical determinants of its biological efficacy and target selectivity. In 4-bromo-N-(3,5-dichlorophenyl)benzamide, the molecule is decorated with three halogen atoms: a bromine atom on the benzoyl ring and two chlorine atoms on the N-phenyl ring.
Furthermore, the electronic nature of halogens plays a crucial role. As electron-withdrawing groups, they can modulate the acidity of the amide N-H group and the charge distribution across the aromatic rings, which can influence the strength of interactions with biological targets. For instance, in related halogenated benzamides, these substituents are crucial for binding affinity to target proteins. evitachem.com
The specific substitution pattern is also vital for selectivity. The 3,5-dichloro substitution on the N-phenyl ring creates a distinct electronic and steric profile that can be recognized by specific binding pockets in enzymes or receptors. Studies on analogous compounds, such as 2-bromo-N-(3,5-dichlorophenyl)benzamide, highlight the importance of this halogenation pattern for potential biological applications. evitachem.com The substitution of different halogens or their placement at other positions would likely alter the potency and selectivity profile of the molecule.
Table 1: Illustrative Impact of Halogen Substitution on Biological Potency in Related Benzamides
| Substitution Pattern | Predicted Relative Potency | Rationale |
|---|---|---|
| 4-bromo, 3,5-dichloro (Target Compound) | High | Combination of multiple electron-withdrawing groups and increased lipophilicity often correlates with higher potency in related series. evitachem.com |
| 4-bromo | Moderate | The single bromine provides a degree of lipophilicity and electronic influence, but may be less potent than multi-halogenated analogues. |
| 3,5-dichloro | Moderate to High | The dichlorophenyl moiety is a key feature in many biologically active molecules, suggesting its importance for target interaction. evitachem.com |
| Unsubstituted | Low | Lack of halogen substituents generally results in lower lipophilicity and weaker interactions with the target. |
Role of the Benzamide Core and N-Substituents in Molecular Recognition and Pharmacophore Development
The benzamide core, consisting of the amide linkage (-C(=O)NH-), serves as a rigid scaffold that correctly orients the two aromatic rings. This core is fundamental to the molecule's ability to engage in specific interactions with biological macromolecules. A key feature of the amide group is its capacity to act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen). In the crystal structure of a related compound, 4-bromo-N-phenyl-benzamide, molecules are linked by N-H···O hydrogen bonds. nih.gov This hydrogen bonding capability is often essential for anchoring the molecule within a receptor's active site.
The N-substituent, in this case, the 3,5-dichlorophenyl group, plays a pivotal role in molecular recognition. The nature and substitution pattern of this ring are critical for defining the compound's selectivity and potency. In studies of related 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as FGFR1 inhibitors, the N-phenyl ring and its substituents were found to be crucial for binding to the receptor. nih.govnih.govsemanticscholar.org The 3,5-disubstitution pattern directs the substituents into a specific region of the binding pocket, potentially avoiding steric clashes and forming favorable interactions.
Stereochemical Considerations and Isomer-Specific Effects on Biological Activity
The stereochemistry of this compound is an important aspect that could influence its biological activity. Due to the substitution pattern and the potential for hindered rotation around the N-C(aryl) bond, the molecule is not perfectly planar. A related molecule containing a 3,5-dichlorophenyl substituent was found to be non-planar. nih.gov This deviation from planarity is a consequence of steric repulsion between atoms on the two rings. nih.gov
The twisted conformation between the benzoyl and the N-phenyl rings, as observed in the crystal structure of 4-bromo-N-phenyl-benzamide nih.gov, could theoretically lead to atropisomerism if the rotational barrier is high enough to allow for the isolation of individual isomers at room temperature. Atropisomers are stereoisomers resulting from hindered rotation about a single bond. If such isomers exist for this compound, they would be non-superimposable mirror images (enantiomers) and could exhibit different biological activities, as they would interact differently with a chiral biological target. However, no specific studies confirming the existence or differential activity of isomers for this particular compound have been found.
In a different but structurally related compound, (Z)-5-(4-bromophenyl)-3-{[(3,5-dichlorophenyl)amino]methylidene}furan-2(3H)-one, the molecule was found to crystallize in the Z-configuration. nih.gov This highlights that specific stereochemical arrangements can be favored and are likely to be important for biological function.
Correlation of Electronic and Steric Parameters with Observed Biological Activities
The biological activity of this compound can be rationalized by considering the electronic and steric parameters of its substituents. The bromine and chlorine atoms are strongly electron-withdrawing, which significantly impacts the electronic distribution of the molecule. This is a known feature that can enhance the interaction of a compound with its biological target.
The electron-withdrawing nature of the halogens decreases the electron density of the aromatic rings and can increase the acidity of the amide proton, making it a better hydrogen bond donor. The electronic effects of substituents are often quantified using parameters like the Hammett constant (σ), where positive values indicate electron-withdrawing character.
Steric factors, such as the size of the substituents (quantified by van der Waals radii), are also critical. The bromine and chlorine atoms add considerable bulk to the molecule, which can dictate its preferred conformation and its ability to fit within a binding site. The 3,5-disubstitution on the N-phenyl ring imposes specific steric constraints that can be crucial for selectivity. Repulsion between hydrogen atoms on the different rings can lead to a non-planar conformation, as seen in a related structure. nih.gov
Table 2: Electronic and Steric Parameters of Substituents
| Substituent | Position | Hammett Constant (σ_meta) | van der Waals Radius (Å) | Impact |
|---|---|---|---|---|
| -Br | 4 (para on benzoyl) | +0.39 (para value) | 1.85 | Electron-withdrawing, significant steric bulk. |
| -Cl | 3, 5 (meta on N-phenyl) | +0.37 | 1.75 | Strongly electron-withdrawing, contributes to steric profile and lipophilicity. evitachem.com |
The interplay of these electronic and steric effects ultimately governs the pharmacodynamic and pharmacokinetic properties of this compound, making it a subject of interest for further investigation in medicinal chemistry.
Emerging Research Directions and Future Perspectives for 4 Bromo N 3,5 Dichlorophenyl Benzamide
Rational Design and Synthesis of Next-Generation Analogues with Enhanced Efficacy and Selectivity
The rational design of next-generation analogues of 4-bromo-N-(3,5-dichlorophenyl)benzamide would focus on systematically modifying its structure to improve therapeutic or agrochemical properties. Research on similar compounds, such as 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives, provides a clear blueprint for this approach. nih.govnih.gov The synthesis of these molecules typically involves an amide bond formation, a robust and well-understood reaction in organic chemistry. mdpi.com For instance, a common synthetic route involves reacting an activated carboxylic acid, like a benzoyl chloride, with an appropriate amine. nih.govnanobioletters.com
Key strategies for creating enhanced analogues include:
Substitution Modification : Altering the position and nature of substituents on both aromatic rings can profoundly impact activity. For example, introducing fluorine atoms into benzamide (B126) scaffolds has been shown to increase binding affinity to certain biological targets. nih.govacs.org The electron-withdrawing or -donating properties of these groups can be fine-tuned to optimize interactions with a target protein.
Conformational Locking : Introducing chemical bonds that restrict the molecule's rotation can lock it into its most active shape, or "bioactive conformer." This has led to the discovery of benzamide derivatives with enhanced chemical stability and a more favorable selectivity profile. nih.gov
Bioisosteric Replacement : Replacing one part of the molecule with a chemical group that has similar physical or chemical properties (a bioisostere) can lead to improved characteristics. For example, replacing a trifluoromethyl group with a pyridine (B92270) ring has been used to design novel benzamides with good insecticidal and fungicidal activities. nih.govmdpi.com
A study on 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives designed as Fibroblast Growth Factor Receptor-1 (FGFR1) inhibitors illustrates this process. Researchers synthesized a series of compounds by modifying the groups attached to the core benzamide structure to explore structure-activity relationships and identify potent inhibitors for non-small cell lung cancer. nih.govnih.gov
Exploration of Novel Biological Targets and Therapeutic Areas for Benzamide Scaffolds
The benzamide scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a wide range of biological targets. This versatility suggests that this compound and its future analogues could be explored for numerous therapeutic applications. Benzamide derivatives are already used as antipsychotics, antidepressants, and antiemetics. researchgate.net
Emerging research is continually identifying new potential targets and diseases that could be treated with benzamide-based compounds:
Cancer Therapy : Benzamides are being investigated as inhibitors for several key cancer targets. Poly(ADP-ribose) polymerase-1 (PARP-1), crucial for DNA damage repair, is one such target. nih.gov One benzamide derivative, compound 13f , showed excellent PARP-1 inhibitory effect with an IC₅₀ of 0.25 nM. nih.gov Another target is FGFR1, where derivatives of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide have shown promise in treating non-small cell lung cancer. nih.govnih.gov
Neurodegenerative Diseases : Researchers are designing benzamide derivatives as potential treatments for Alzheimer's disease by targeting enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1). mdpi.com
Targeted Protein Degradation : A cutting-edge therapeutic approach involves using molecules called PROTACs (Proteolysis-Targeting Chimeras) to destroy disease-causing proteins. Novel benzamide-type derivatives are being developed as binders for cereblon (CRBN), a key component of the cellular machinery that PROTACs exploit. nih.govacs.org
Gastrointestinal Disorders : Substituted benzamides have a history of use in treating gastrointestinal issues due to their ability to antagonize dopamine (B1211576) effects and facilitate acetylcholine (B1216132) release. medchemexpress.com
| Derivative Example | Biological Target | Therapeutic Area | Reported Activity (IC₅₀/Kᵢ) | Source |
|---|---|---|---|---|
| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | Acetylcholinesterase (AChE) | Alzheimer's Disease | 0.056 µM (IC₅₀) | mdpi.com |
| Compound 13f | PARP-1 | Cancer (Colorectal) | 0.25 nM (IC₅₀) | nih.gov |
| Compound C9 (a 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivative) | FGFR1 | Cancer (NSCLC) | 1.25 µM (IC₅₀ against H1581 cells) | nih.govnih.gov |
| Benzamide derivative 3g | Carbonic Anhydrase I (hCA I) | Glaucoma (potential) | 4.07 nM (Kᵢ) | nih.gov |
| Benzamide derivative 3f | Acetylcholinesterase (AChE) | Glaucoma (potential) | 8.91 nM (Kᵢ) | nih.gov |
Advancements in Agrochemical and Pest Control Research Utilizing Benzamide Derivatives
The benzamide structure is a cornerstone in the development of modern agrochemicals. Carboxamide fungicides, for instance, have been vital in controlling pathogenic fungi by disrupting their respiration. jst.go.jp Given its halogenated structure, this compound is a candidate for investigation as a novel pesticide or fungicide.
Future research in this area is likely to follow several key trends:
Bioisosterism and Substructure Splicing : Scientists are creating novel agrochemicals by combining the benzamide core with other known bioactive chemical groups (substructures). jst.go.jp For example, integrating a benzamide scaffold with a diphenyl ether moiety has yielded compounds with good antifungal activity. jst.go.jp Similarly, linking pyridine-linked 1,2,4-oxadiazole (B8745197) structures to a benzamide core has produced compounds with potent insecticidal and fungicidal properties. nih.govmdpi.com
Broad-Spectrum Activity : New benzamide derivatives are being tested against a wide array of plant pathogens. In one study, novel benzamides containing a diphenyl ether showed activity against five different fungi. jst.go.jp Another series of compounds with a quinoline-linked oxadiazole structure also displayed broad fungicidal activities. nih.gov
Enhanced Potency : The goal is to develop compounds that are more effective than existing commercial products. For instance, compound 7h , a benzamide substituted with pyridine-linked 1,2,4-oxadiazole, exhibited better inhibitory activity (90.5%) against Botrytis cinereal than the commercial fungicide fluxapyroxad (B1673505) (63.6%) at the same concentration. nih.govmdpi.com
| Derivative Class | Target Pest/Pathogen | Key Finding | Source |
|---|---|---|---|
| Benzamides with diphenyl ether moiety | S. ampelimum (fungus) | Compound 17 showed good activity with an EC₅₀ value of 0.95 mg/L. | jst.go.jp |
| Benzamides with pyridine-linked 1,2,4-oxadiazole | Mosquito larvae | Compound 7a showed 100% larvicidal activity at 10 mg/L. | nih.govmdpi.com |
| Benzamides with pyridine-linked 1,2,4-oxadiazole | Botrytis cinereal (fungus) | Compound 7h showed 90.5% inhibition, outperforming fluxapyroxad (63.6%). | nih.govmdpi.com |
| Benzamides with quinoline-linked 1,2,4-oxadiazole | Sclerotinia sclerotiorum (fungus) | Compound 13p showed better activity (EC₅₀ of 5.17 mg/L) than quinoxyfen (B1680402) (14.19 mg/L). | nih.gov |
Development of Structure-Based Drug Design Approaches and Ligand Optimization Strategies
Structure-based drug design (SBDD) is a rational approach that uses the three-dimensional structure of a biological target to design molecules that can bind to it with high affinity and selectivity. This methodology is central to modern medicinal chemistry and would be a primary strategy for optimizing analogues of this compound.
Key techniques in this field include:
Molecular Docking : This computational technique predicts the preferred orientation of a molecule when bound to a target protein. nih.gov In the development of benzamide-based FGFR1 inhibitors, molecular docking simulations were used to show how a lead compound, C9, could form six hydrogen bonds within the receptor's binding site, explaining its potent activity. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) : QSAR models are mathematical relationships that link a molecule's chemical structure to its biological activity. cutm.ac.in Advanced methods like 4D-QSAR can model both the inhibitory activity and toxicity of compounds simultaneously, allowing for a more holistic optimization process. nih.gov This approach was used to propose 139 novel benzamide derivatives as Rho Kinase inhibitors, with nine predicted to have a superior balance of potency and safety. nih.gov
Ligand Optimization : This is the iterative process of modifying a lead compound to improve its properties. It involves analyzing interactions like hydrogen bonds and van der Waals forces to guide chemical synthesis. nih.gov The goal is to refine the molecule to achieve a perfect compromise between multiple objectives, such as potency, selectivity, and stability.
These computational approaches allow scientists to prioritize which novel compounds to synthesize, saving significant time and resources in the discovery pipeline.
Integration of Artificial Intelligence and Machine Learning in Accelerating Compound Discovery and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug and agrochemical discovery by making the process faster, cheaper, and more efficient. ijettjournal.orgnih.gov These technologies can analyze vast datasets far beyond human capacity, identifying patterns and making predictions that accelerate the entire research and development pipeline. nih.gov For a scaffold like benzamide, AI offers powerful tools for future development.
The integration of AI/ML is impacting several key areas:
Target Identification and Validation : AI can analyze biological data to identify and validate new protein targets for diseases, helping to direct the focus of medicinal chemists. accscience.com
Virtual Screening and Hit Identification : AI platforms can screen billions of chemical compounds virtually to identify promising "hits." azoquantum.com For example, an in silico inverted virtual screening protocol was used to evaluate a series of synthesized benzamides against 13 common insecticide protein targets to predict their potential activity. mdpi.com
De Novo Drug Design : Generative AI models can design entirely new molecules from scratch that are optimized for specific properties. accscience.comarxiv.org This allows for the exploration of novel chemical space beyond existing compound libraries.
Lead Optimization : AI can accelerate the lead optimization phase by predicting the properties of proposed analogues. preprints.org This includes predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, which is critical for developing a successful drug candidate. accscience.com
Process Optimization : AI and ML can also be used to optimize the chemical synthesis routes themselves, identifying the most efficient and robust methods for producing a target compound. acs.orgchemrxiv.org
Q & A
Q. What are the recommended methods for synthesizing 4-bromo-N-(3,5-dichlorophenyl)benzamide, and how can reaction conditions be optimized?
The synthesis typically involves coupling 4-bromobenzoic acid derivatives with 3,5-dichloroaniline via amide bond formation. A common approach uses carbodiimide coupling agents (e.g., EDC or DCC) in anhydrous solvents like dichloromethane or DMF. Optimization includes:
- Temperature control : Reactions are performed at 0–25°C to minimize side reactions.
- Catalyst use : DMAP (4-dimethylaminopyridine) improves reaction efficiency.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >95% purity.
Yield discrepancies (50–80%) may arise from halogen sensitivity or competing hydrolysis; inert atmospheres (N₂/Ar) and moisture-free conditions are critical .
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:
- Data collection : Mo/Kα radiation (λ = 0.71073 Å) at 100–150 K.
- Structure solution : Direct methods via SHELXS or SHELXD .
- Refinement : SHELXL iteratively refines positional and thermal parameters.
Example metrics for related benzamides:
| Parameter | Value |
|---|---|
| R-factor | <0.05 |
| C–N bond length | 1.33–1.36 Å |
| Dihedral angle | 5–15° (amide/aryl) |
| Disorder in bromine/chlorine positions requires careful modeling . |
Q. What safety protocols are essential for handling this compound?
- PPE : Gloves, lab coat, and goggles (halogens are irritants).
- Ventilation : Use fume hoods due to potential dust/aerosol formation.
- First aid : Skin/eye contact requires immediate flushing with water. Inhalation mandates fresh air and medical monitoring .
Advanced Research Questions
Q. How do substituents (Br, Cl) influence the compound’s electronic properties and reactivity?
The electron-withdrawing Br (para) and Cl (meta) groups:
- Redox behavior : Lower HOMO/LUMO gaps (DFT-calculated ΔE ≈ 3.5 eV) enhance electrophilicity.
- Nucleophilic substitution : Bromine at the 4-position is more reactive than chlorine in cross-coupling (e.g., Suzuki: Br > Cl by 10³ rate factor).
- Steric effects : 3,5-Dichlorophenyl restricts rotation, planarizing the amide for π-π stacking (SCXRD data) .
Q. How can structural analogs of this compound be designed for SAR studies in agrochemical applications?
-
Core modifications : Replace Br with CF₃ or NO₂ to modulate lipophilicity (logP ±1.5).
-
Bioisosteres : Swap dichlorophenyl with pyridyl (e.g., Fluralaner, a GABA antagonist insecticide) .
-
Activity data :
Analog Insecticidal IC₅₀ (µM) Parent compound 12.3 4-CF₃ analog 8.7 3,5-DiF-phenyl derivative 22.1
Synthesis routes for analogs prioritize regioselective halogenation .
Q. What analytical techniques resolve contradictions in purity assessments between HPLC and NMR?
- HPLC-DAD/MS : Detects halogenated impurities (e.g., dehalogenated byproducts) with LOD ≈ 0.1%.
- ¹H/¹³C NMR : Quantify residual solvents (e.g., DMF) but miss non-protonated impurities.
- Combined approach : Cross-validate with elemental analysis (±0.3% C/H/N). Discrepancies often arise from column degradation in HPLC or paramagnetic impurities in NMR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
